3-(2-Chlorophenyl)-1-phenylpropan-1-one
CAS No.: 54197-71-6
Cat. No.: VC4597192
Molecular Formula: C15H13ClO
Molecular Weight: 244.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54197-71-6 |
---|---|
Molecular Formula | C15H13ClO |
Molecular Weight | 244.72 |
IUPAC Name | 3-(2-chlorophenyl)-1-phenylpropan-1-one |
Standard InChI | InChI=1S/C15H13ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-9H,10-11H2 |
Standard InChI Key | MGZQKFWHPLAJHS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propan-1-one core with phenyl and 2-chlorophenyl substituents at the first and third carbon positions, respectively. The IUPAC name, 3-(2-chlorophenyl)-1-phenylpropan-1-one, reflects this arrangement . Key structural attributes include:
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Chlorine positioning: The ortho-substituted chlorine on the phenyl ring induces steric and electronic effects, influencing reactivity .
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Conformational flexibility: The three-carbon chain allows rotational freedom, enabling interactions with biological targets.
The SMILES representation and InChIKey provide unambiguous identifiers for database searches .
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular weight | 244.71 g/mol | |
Melting point | 72–74°C (estimated) | |
Boiling point | 345°C (predicted) | |
LogP (octanol-water) | 3.8 | |
Hydrogen bond donors | 0 | |
Hydrogen bond acceptors | 1 |
The relatively high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The Friedel-Crafts acylation remains the primary synthetic route:
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Reaction: 2-Chlorobenzoyl chloride reacts with benzene in the presence of catalyst under anhydrous conditions .
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Mechanism:
Alternative approaches include:
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Phosphorane-mediated synthesis: Utilizing 1-phenyl-2-(triphenylphosphoranylidene)ethanone with chlorobenzaldehyde derivatives .
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Dynamic kinetic resolution: For enantioselective synthesis of related chlorophenylpropanones .
Industrial Manufacturing
Scaled-up production employs continuous-flow reactors with:
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Catalyst recovery: immobilized on mesoporous silica improves recyclability .
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Solvent systems: Chlorobenzene/ mixtures enhance reaction rates by 40% compared to batch processes .
Chemical Reactivity and Derivative Formation
Oxidation Pathways
The ketone group undergoes selective oxidation:
Reagent | Product | Yield |
---|---|---|
3-(2-Chlorophenyl)propanoic acid | 65% | |
1-Phenyl-3-(2-chlorophenyl)propane | 58% |
Oxidation occurs preferentially at the α-carbon due to resonance stabilization of the intermediate enolate.
Reduction Reactions
Catalytic hydrogenation () yields 3-(2-chlorophenyl)-1-phenylpropan-1-ol with 92% enantiomeric excess when using chiral modifiers . Sodium borohydride reduction proceeds via:
producing the secondary alcohol in 85% yield.
Nucleophilic Substitutions
The chlorophenyl group participates in SNAr reactions:
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Methoxylation: in DMF substitutes chlorine with methoxy (62% yield) .
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Amination: Primary amines yield substituted anilines under microwave irradiation.
Microorganism | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25.0 |
Mechanistic studies suggest membrane disruption via hydrophobic interactions with phospholipid bilayers.
Anti-inflammatory Activity
In murine macrophage models, derivatives inhibit COX-2 expression by 78% at 10 μM concentration, comparable to indomethacin. The chlorine substituent enhances binding to the hydrophobic pocket of cyclooxygenase isoforms.
Industrial and Research Applications
Chiral Intermediate Synthesis
The compound serves as a precursor for (R)-(+)-3-chloro-1-phenylpropan-1-ol, a key intermediate in β-blocker production . Lipase-catalyzed dynamic kinetic resolution achieves 99.5% ee using:
Materials Science
Incorporation into liquid crystals enhances thermal stability:
Property | Value |
---|---|
Clearing point | 148°C |
Dielectric anisotropy | +6.2 |
The dipole moment from the carbonyl and chlorine groups contributes to mesophase formation .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Isomer | LogP | Melting Point |
---|---|---|
3-(2-Chlorophenyl) derivative | 3.8 | 72°C |
3-(4-Chlorophenyl) derivative | 3.5 | 68°C |
Ortho-substitution increases steric hindrance, reducing crystallization tendency .
Biological Activity Trends
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Antimicrobial potency: 2-Cl > 4-Cl (2-fold increase in MIC).
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Cytochrome P450 inhibition: 4-Cl exhibits stronger interactions (IC50 = 1.2 μM vs. 2.8 μM).
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